N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
CAS No.: 681268-62-2
Cat. No.: VC5129444
Molecular Formula: C22H16ClN3OS
Molecular Weight: 405.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681268-62-2 |
|---|---|
| Molecular Formula | C22H16ClN3OS |
| Molecular Weight | 405.9 |
| IUPAC Name | N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C22H16ClN3OS/c23-15-7-4-8-16(11-15)26-21(19-12-28-13-20(19)25-26)24-22(27)18-10-3-6-14-5-1-2-9-17(14)18/h1-11H,12-13H2,(H,24,27) |
| Standard InChI Key | QUUQWADIWVJBQQ-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |
Introduction
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN2OS |
| Molecular Weight | ~366.86 g/mol |
| Functional Groups | Amide, aromatic rings, halogen |
| Key Bonds | C-N (amide), C-Cl (aryl halide) |
Synthesis
The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide typically involves multi-step reactions:
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Preparation of Thieno[3,4-c]pyrazole Intermediate:
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A cyclization reaction between a thiophene derivative and hydrazine hydrate.
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Conditions: Acidic or basic medium with heating.
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Substitution with 3-Chlorophenyl Group:
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Electrophilic aromatic substitution to introduce the chlorophenyl group.
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Formation of Naphthamide Moiety:
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Coupling the intermediate with 1-naphthoic acid or its derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).
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Reaction Scheme
Analytical Characterization
The compound's structure is confirmed using advanced techniques:
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NMR Spectroscopy:
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: Signals for aromatic protons and amide hydrogens.
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: Peaks corresponding to carbonyl and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at (M+H)+ confirms molecular weight.
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Infrared Spectroscopy (IR):
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Strong absorption at ~1650 cm for C=O stretch.
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Peaks at ~3300 cm for N-H stretch.
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Potential Pharmacological Activities
Compounds with similar thienopyrazole frameworks have demonstrated:
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Anti-inflammatory Activity:
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Inhibition of enzymes like COX or LOX.
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Docking studies suggest strong binding to inflammatory targets.
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Anticancer Properties:
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Aromaticity and halogenation enhance DNA intercalation or enzyme inhibition.
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Potential to induce apoptosis in cancer cells.
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Toxicity and Safety
Preliminary studies on related compounds indicate low acute toxicity in animal models at therapeutic doses.
Docking Studies
Molecular docking simulations show strong binding affinity for enzymes such as:
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Cyclooxygenase (COX)
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Lipoxygenase (LOX)
Experimental Validation
Further in vitro and in vivo studies are required to confirm:
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Mechanism of action.
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Specificity towards biological targets.
Future Research
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Optimization of synthesis for higher yields.
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Exploration of derivatives with modified substituents for enhanced activity.
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Comprehensive pharmacokinetic profiling.
This compound represents a promising scaffold for drug discovery efforts targeting inflammation and cancer. Further exploration into its derivatives could yield potent therapeutic agents suitable for clinical development.
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